molecular formula C12H8O5 B11873519 2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo- CAS No. 88861-36-3

2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo-

Cat. No.: B11873519
CAS No.: 88861-36-3
M. Wt: 232.19 g/mol
InChI Key: SXVYHPBYCWPTOE-UHFFFAOYSA-N
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Description

4-Formyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, characterized by a benzene ring fused with a pyrone ring. This particular compound has a formyl group at the 4-position and an acetate group at the 7-position, making it a unique and valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-oxo-2H-chromen-7-yl acetate typically involves the acylation of 7-hydroxy-2H-chromen-2-one. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetate derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-oxo-2H-chromen-7-yl acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fluorescence properties also make it useful for tracking and imaging in cellular studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for further chemical modifications, while the acetate group enhances its solubility and stability .

Properties

CAS No.

88861-36-3

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

(4-formyl-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C12H8O5/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-6H,1H3

InChI Key

SXVYHPBYCWPTOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C=O

Origin of Product

United States

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